1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyanomethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSTQUOVQWOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
- Chemical Formula : C10H8N4O2S
- Molecular Weight : 232.26 g/mol
- CAS Number : 2092491-81-9
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors involved in disease processes.
Anticancer Properties
Research has demonstrated that derivatives of 1H-pyrazole, including this compound, exhibit significant anticancer activities. The following points summarize key findings:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. For instance, compounds with similar structures have demonstrated IC50 values indicating potent cytotoxicity against these cell lines .
- Mechanisms of Action : The anticancer effects are believed to be mediated through several mechanisms such as:
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting that they may serve as lead compounds for developing new antibiotics .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown efficacy in inhibiting pro-inflammatory cytokines. Research indicates that this compound may reduce inflammation markers, potentially offering an alternative to conventional anti-inflammatory drugs like NSAIDs .
- Antioxidant Properties : The presence of the thiophene ring suggests that this compound could exhibit antioxidant activity, helping to neutralize free radicals and protect against oxidative stress. Studies have demonstrated that related compounds can scavenge free radicals effectively .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. Its structural modifications significantly influence its potency against pathogens .
Synthetic Chemistry
This compound serves as a valuable building block in synthetic organic chemistry:
- Synthesis of Novel Compounds : It can be utilized in the synthesis of more complex molecules, including other pyrazole derivatives and biologically active compounds. The cyanomethyl group allows for further functionalization and derivatization, expanding its utility in drug development .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in the production of pro-inflammatory cytokines (TNF-α and IL-6) in vitro, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Activity Assessment
Research assessing the antioxidant capabilities of thiophene-containing pyrazoles revealed that this compound exhibited notable free radical scavenging activity. The study compared its efficacy with well-known antioxidants, indicating a promising profile for further exploration in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at Position 1
The substituent at position 1 significantly influences physicochemical and biological properties.
Key Insights :
- Cyanomethyl (target compound) offers moderate polarity, balancing solubility and membrane permeability.
- Phenyl (as in ) improves aromatic interactions but reduces solubility.
- Propargyl () introduces alkyne functionality for click chemistry applications.
Substituent Variations at Position 3
The thiophen-3-yl group distinguishes the target compound from analogs with alternative heterocycles or substituents.
Key Insights :
- Thiophen-3-yl exhibits stronger COX-2 inhibition than thiophen-2-yl , likely due to optimized spatial alignment .
- Trifluoromethyl () increases acidity, enhancing metal-binding capacity.
Carboxylic Acid Derivatives at Position 4
The carboxylic acid group enables derivatization into esters or amides, modulating bioavailability and target engagement.
Preparation Methods
Cyclization via α,β-Unsaturated Esters and Hydrazines
A patented method for pyrazole carboxylic acids (e.g., difluoromethyl-substituted analogues) uses:
Step 1: Substitution/Hydrolysis Reaction
Alpha, beta-unsaturated esters react with acyl halides (e.g., 2,2-difluoroacetyl halide) in the presence of an acid-binding agent (triethylamine or N,N-diisopropylethylamine) in organic solvents such as dioxane or tetrahydrofuran at low temperature. Subsequent alkaline hydrolysis yields an α-acyl intermediate carboxylic acid.Step 2: Condensation/Cyclization Reaction
The α-acyl intermediate undergoes condensation with methylhydrazine aqueous solution in the presence of a catalyst (sodium or potassium iodide). This step involves low-temperature condensation followed by cyclization under reduced pressure and elevated temperature, yielding a crude pyrazole carboxylic acid. Acidification and recrystallization (from aqueous alcohol mixtures) afford the pure product with high yield and purity.
This approach emphasizes controlling isomer ratios and improving purity through optimized reaction conditions and recrystallization techniques.
Pyrazole Ring Formation via Phenylhydrazine and Acetophenone Derivatives
In research focusing on pyrazole carboxamide derivatives, the pyrazole core is synthesized by:
- Condensation of substituted acetophenones with phenylhydrazine hydrochloride and sodium acetate in ethanol to form hydrazones.
- Treatment of hydrazones with POCl3/DMF mixture at 50-60°C to cyclize into pyrazole intermediates.
- Oxidation and hydrolysis steps to convert intermediates into pyrazole-4-carboxylic acids.
Though this example involves phenyl substituents, the methodology can be adapted for thiophen-3-yl substituents by using appropriate thiophene derivatives.
Introduction of Cyanomethyl Group
The cyanomethyl substituent at the N-1 position can be introduced by:
- Alkylation of the pyrazole nitrogen with cyanomethyl halides (e.g., cyanomethyl bromide or chloride) under basic conditions.
- Alternatively, condensation of pyrazole intermediates with cyano-containing reagents such as ethoxymethylenemalononitrile under reflux in ethanol, followed by recrystallization to purify the product.
Detailed Reaction Conditions and Data Table
| Step | Reagents & Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide + acid-binding agent (triethylamine) | Dioxane, THF, DCM | Low temp (e.g., 0-5°C) | Dropwise addition, then alkaline hydrolysis to yield α-acyl intermediate |
| Condensation/Cyclization | α-acyl intermediate + methylhydrazine aqueous + catalyst (KI or NaI) | Aqueous/organic solvent mix | -30 to 25°C | Low-temp condensation, then heating under reduced pressure for cyclization |
| Acidification & Recrystallization | Acidification with HCl to pH 1-2, recrystallization from 40% aqueous ethanol | Ethanol/water mixture | Reflux then cooling | Purification to >99.5% purity, yield ~75% |
| Pyrazole ring formation | Acetophenone derivative + phenylhydrazine hydrochloride + sodium acetate | Ethanol | Reflux | Forms hydrazone intermediate |
| Cyclization | Hydrazone + POCl3/DMF | DMF/POCl3 | 50-60°C, 5 h | Forms pyrazole intermediate |
| Oxidation & Hydrolysis | NaClO2 + NH2SO3H | Acetone/water | 0-25°C | Converts intermediate to pyrazole-4-carboxylic acid |
| Cyanomethyl introduction | Pyrazole + cyanomethyl halide/base or ethoxymethylenemalononitrile | Ethanol | Reflux 3h | Alkylation or condensation to yield cyanomethyl-substituted pyrazole |
Research Findings and Optimization Notes
Isomer Ratio and Purity: The cyclization approach with α-acyl intermediates and methylhydrazine allows control over isomer formation, achieving isomer ratios >95:5 and purity >99.5% after recrystallization.
Catalyst Selection: Potassium iodide is effective as a catalyst in condensation/cyclization, improving yield and reducing side products.
Solvent Effects: Mixed solvent systems (alcohol-water mixtures) for recrystallization enhance product purity and facilitate isolation of the target compound.
Temperature Control: Low-temperature addition and condensation steps minimize side reactions and improve selectivity.
Adaptability: The synthetic routes for phenyl-substituted pyrazole carboxylic acids can be adapted to incorporate thiophen-3-yl substituents by using corresponding thiophene derivatives in place of phenyl precursors.
Q & A
Q. What are the common synthetic routes for 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves:
- Nucleophilic substitution : Reacting a pyrazole-4-carbaldehyde precursor with thiophen-3-yl derivatives in the presence of a base (e.g., K₂CO₃) to introduce the thiophene moiety .
- Cyanomethylation : Introducing the cyanomethyl group via alkylation using chloroacetonitrile or bromoacetonitrile under reflux conditions in polar solvents like ethanol or DMF .
- Carboxylic acid formation : Oxidation of a methyl ester intermediate using aqueous NaOH or KMnO₄ under controlled pH (8–10) to prevent side reactions .
Optimization strategies : - Temperature control : Maintain reflux temperatures (70–90°C) during nucleophilic substitution to enhance reaction kinetics .
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to improve solubility of aromatic intermediates .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with ≥95% purity .
Basic Question
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., thiophen-3-yl substitution at position 3) via coupling patterns and chemical shifts. The carboxylic acid proton (δ ~12–14 ppm) and cyanomethyl group (δ ~3.8–4.2 ppm) are diagnostic .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect trace impurities .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular O-H···N interactions stabilizing the solid-state structure) .
Advanced Question
Q. How does the presence of the thiophen-3-yl moiety influence the compound’s electronic properties and reactivity in subsequent derivatization reactions?
Methodological Answer:
- Electronic effects :
- The thiophene’s electron-rich π-system enhances electrophilic substitution at the 3-position, directing reactivity toward cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- The sulfur atom contributes to resonance stabilization, lowering the LUMO energy and facilitating nucleophilic attack on the pyrazole ring .
- Reactivity in derivatization :
- Amide formation : React the carboxylic acid with EDCl/HOBt and amines (e.g., benzylamine) to generate bioactive analogs .
- Click chemistry : Use the cyanomethyl group as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .
Advanced Question
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking :
- Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on hydrogen bonding (carboxylic acid with Arg/Lys residues) and π-π stacking (thiophene with aromatic side chains) .
- Quantitative Structure-Activity Relationship (QSAR) :
- Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict IC₅₀ values against cancer cell lines .
- Molecular Dynamics (MD) simulations :
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .
Advanced Question
Q. How can researchers resolve discrepancies in biological activity data between different studies on similar pyrazole-carboxylic acid derivatives?
Methodological Answer:
- Standardized assays :
- Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .
- Structural validation :
- Meta-analysis :
- Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Adjust for variables like solvent (DMSO vs. saline) or concentration ranges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
